

Crosstide: A Versatile Tool for Interrogating Akt/PKB Kinase Activity

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Compound of Interest

Compound Name: *Crosstide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

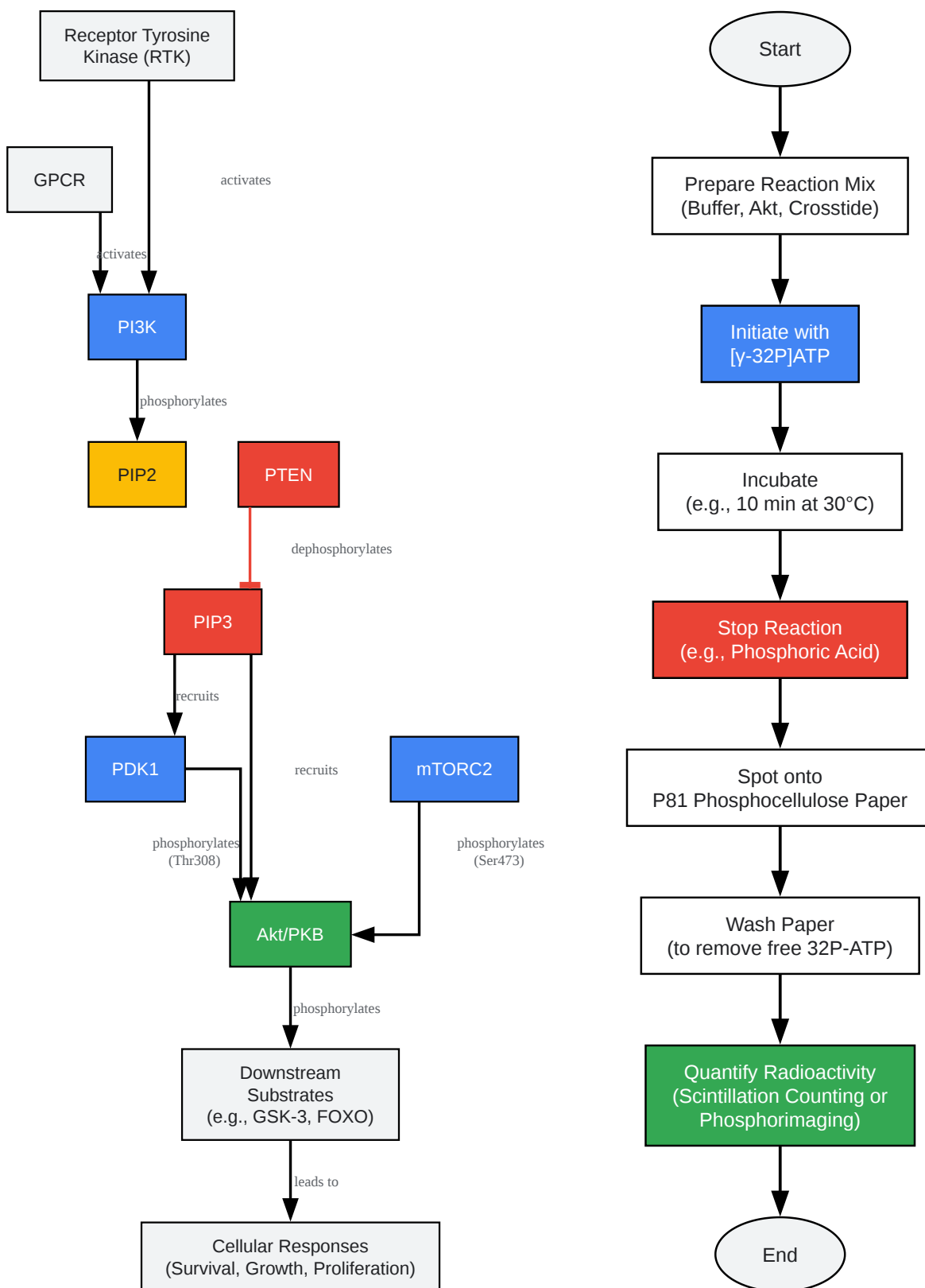
Introduction

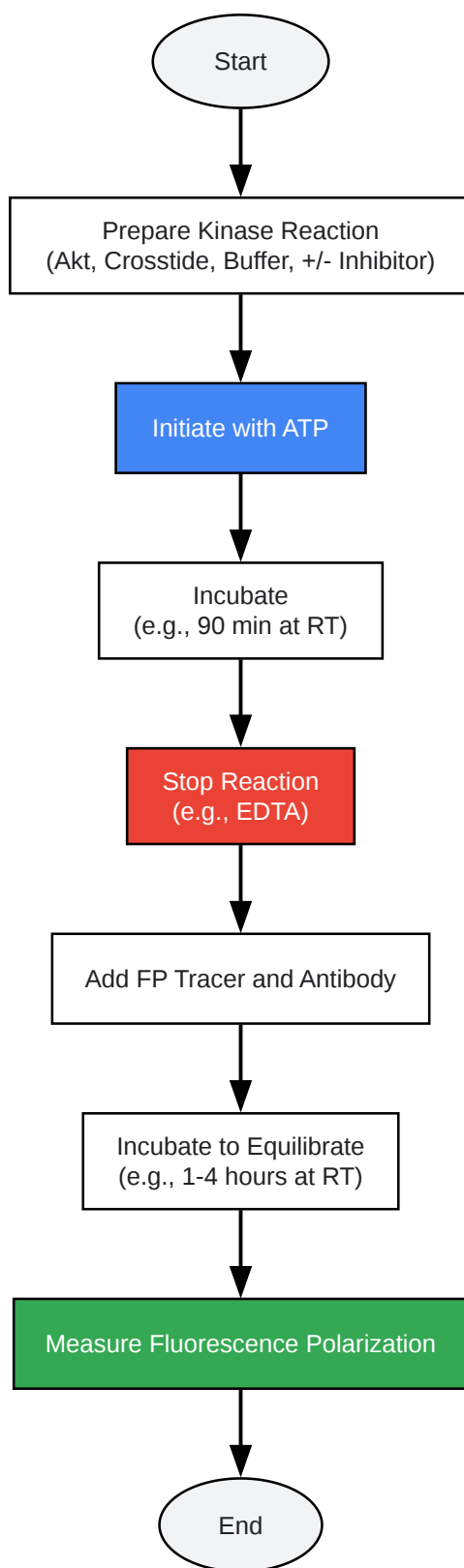
Protein kinase B (Akt), a serine/threonine-specific protein kinase, is a pivotal node in intracellular signaling cascades, governing a myriad of cellular processes including proliferation, survival, metabolism, and angiogenesis. Dysregulation of the Akt signaling pathway is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. The study of Akt activity is therefore of paramount importance in both basic research and drug discovery. **Crosstide**, a synthetic peptide, has emerged as a widely utilized and reliable tool for the in vitro and in-cellulo assessment of Akt kinase activity. This technical guide provides a comprehensive overview of **Crosstide**, its application in studying Akt/PKB, detailed experimental protocols, and a summary of key quantitative data.

Crosstide is a peptide with the amino acid sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG). It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), a well-characterized physiological substrate of Akt. The threonine and serine residues within this sequence serve as the phosphorylation sites for Akt. **Crosstide** exhibits similar specificity towards the three Akt isoforms: Akt1 (PKB α), Akt2 (PKB β), and Akt3 (PKB γ). [1][2] Beyond Akt, it is also recognized by other kinases such as MAPKAP kinase-1 and p70S6K, a factor to consider in experimental design.[2][3]

The Akt/PKB Signaling Pathway

The canonical activation of Akt is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This colocalization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[5] Full activation of Akt requires phosphorylation at both sites. Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses. The pathway is negatively regulated by phosphatases such as PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3, and PP2A, which dephosphorylates Akt.[4][5]





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